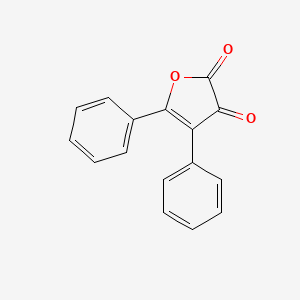
4,5-Diphenylfuran-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diphenylfuran-2,3-dione is a chemical compound belonging to the class of furan derivatives. Furans are five-membered aromatic heterocycles containing one oxygen atom. This compound is characterized by the presence of two phenyl groups attached to the furan ring at positions 4 and 5, and two carbonyl groups at positions 2 and 3. It is known for its reactivity and versatility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Diphenylfuran-2,3-dione can be synthesized through various methods. One common approach involves the reaction of 2-diazo-1,3-diphenylpropane-1,3-dione with azirine. This reaction requires higher temperatures to generate benzoylphenylketene from the furanedione . Another method involves the Paal-Knorr synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diphenylfuran-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
4,5-Diphenylfuran-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Diphenylfuran-2,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the specific application .
Vergleich Mit ähnlichen Verbindungen
4,5-Diphenylfuran-2,3-dione can be compared with other similar compounds, such as:
Dihydronaphthofurans: These compounds have a similar furan ring structure but are fused with an arene ring, giving them different chemical and biological properties.
Paal-Knorr Furans: These are synthesized through the Paal-Knorr reaction and have varying substituents on the furan ring.
The uniqueness of this compound lies in its specific substitution pattern and reactivity, making it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
146463-39-0 |
|---|---|
Molekularformel |
C16H10O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
4,5-diphenylfuran-2,3-dione |
InChI |
InChI=1S/C16H10O3/c17-14-13(11-7-3-1-4-8-11)15(19-16(14)18)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
QXSVEMMTKASTIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)


![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)




